molecular formula C10H16ClN B594263 Phentermine-d5 (hydrochloride) (CRM) CAS No. 1330236-21-9

Phentermine-d5 (hydrochloride) (CRM)

Cat. No.: B594263
CAS No.: 1330236-21-9
M. Wt: 190.72 g/mol
InChI Key: NCAIGTHBQTXTLR-BQAHAFBHSA-N
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Description

Significance of Certified Reference Materials in Contemporary Research and Laboratory Practice

Certified Reference Materials (CRMs) are indispensable tools in modern analytical science, serving as a benchmark for quality and reliability in laboratory settings. quality-pathshala.combiosistostandard.com They are standards used to verify the quality and metrological traceability of products, validate analytical measurement methods, and calibrate instruments. wikipedia.org In fields ranging from pharmaceutical analysis and clinical testing to forensic science and food safety, CRMs ensure that analytical results are accurate, consistent, and comparable across different laboratories and over time. quality-pathshala.combiosistostandard.comaroscientific.com

The core function of a CRM is to provide a known, certified value for one or more properties of a substance, which is established through a metrologically valid procedure. wikipedia.org This certification process, typically performed by an accredited reference material producer under standards like ISO 17034, provides a high degree of confidence in the material's stated properties and their associated uncertainties. caymanchem.comlabmanager.com Laboratories accredited under ISO/IEC 17025 rely on CRMs to establish metrological traceability, a key requirement for ensuring the validity of measurement results. wikipedia.organsi.org

The use of CRMs is fundamental for several key laboratory operations:

Method Validation: CRMs are used to prove that an analytical method is suitable for its intended purpose by assessing parameters like accuracy, precision, and linearity. quality-pathshala.comaroscientific.com By comparing laboratory results against the CRM's certified value, analysts can confirm their method's performance. aroscientific.com

Quality Control and Assurance: Regular analysis of CRMs alongside routine samples allows laboratories to monitor the stability and performance of their analytical methods, detecting any drift or deviation from expected accuracy. quality-pathshala.comportaspecs.com

Instrument Calibration: Since most analytical instruments are comparative, they require a sample of known composition for accurate calibration. wikipedia.org CRMs provide this known reference, ensuring instruments produce reliable data.

Inter-laboratory Comparisons: CRMs are essential for proficiency testing schemes, enabling laboratories to benchmark their performance against others and identify potential measurement biases. quality-pathshala.com

Ultimately, the rigorous standards and traceability associated with CRMs provide confidence in analytical data, which is especially critical when measurements inform legal, regulatory, or clinical decisions. caymanchem.com

Fundamental Principles and Advantages of Isotopic Labeling in Analytical Chemistry

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotope. wikipedia.orgnumberanalytics.com This process creates a "labeled" compound that is chemically identical to its unlabeled counterpart but has a different mass. musechem.comcreative-proteomics.com The nuclides used can be radioactive (radiolabeling) or stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgnumberanalytics.commetwarebio.com

The fundamental principle of isotopic labeling lies in the chemical equivalence between the labeled and unlabeled molecules. metwarebio.com Because they share the same electronic configuration, they exhibit nearly identical chemical and biological behaviors, such as reactivity, solubility, and retention time in chromatography. musechem.comacanthusresearch.com However, their distinct physical properties—specifically the mass difference—allow them to be distinguished and measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). wikipedia.orgmetwarebio.com

In analytical chemistry, particularly for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope labeling offers significant advantages. crimsonpublishers.com A stable isotope-labeled (SIL) compound is an ideal internal standard because it can be added to a sample at the beginning of the analytical process. acanthusresearch.comittech.com.sg Since the SIL internal standard behaves almost identically to the target analyte during sample extraction, cleanup, and ionization, it can effectively compensate for variations and losses that may occur. musechem.comcrimsonpublishers.com

Key advantages of using SIL internal standards include:

Correction for Matrix Effects: Complex samples, such as blood or urine, contain substances that can interfere with the analyte's signal in the mass spectrometer, a phenomenon known as the matrix effect. musechem.comcrimsonpublishers.com Because the SIL internal standard is affected by the matrix in the same way as the analyte, it provides a reliable reference for accurate quantification. musechem.comcrimsonpublishers.com

Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, SIL internal standards significantly enhance the accuracy and precision of quantitative measurements. musechem.comcrimsonpublishers.com This leads to more reliable and reproducible data. musechem.com

Enhanced Sensitivity: Isotope dilution mass spectrometry, which uses SIL internal standards, is a highly sensitive technique for detecting and quantifying analytes, even at very low concentrations. musechem.commetwarebio.com

Method Validation and Quality Control: The use of SIL internal standards is crucial for validating the robustness and reliability of analytical methods. musechem.com

Overview of Phentermine-d5 (hydrochloride) as a Stable Isotope Labeled Certified Reference Material

Phentermine-d5 (hydrochloride) (CRM) is a stable isotope-labeled version of phentermine hydrochloride, a sympathomimetic amine categorized as an anorectic and an amphetamine. caymanchem.comcaymanchem.comfda.gov In this CRM, five hydrogen atoms on the phenyl ring of the phentermine molecule have been replaced with deuterium atoms. caymanchem.com This substitution increases the molecular weight of the compound, allowing it to be distinguished from unlabeled phentermine by a mass spectrometer, while preserving its chemical properties. acanthusresearch.comcaymanchem.com

This product is qualified as a Certified Reference Material, manufactured and tested under ISO/IEC 17025 and ISO 17034 international standards, which ensures its use as a quantitative analytical reference standard. caymanchem.comcaymanchem.com The certificate of analysis accompanying the CRM provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com

The primary application of Phentermine-d5 (hydrochloride) (CRM) is as an internal standard for the quantification of phentermine in various samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comsigmaaldrich.com Its use is particularly relevant in forensic and clinical toxicology for applications such as urine drug testing and the analysis of seized substances, where phentermine has been identified as an adulterant in cocaine. caymanchem.comcaymanchem.comsigmaaldrich.com The use of a deuterated internal standard like Phentermine-d5 is preferred in these quantitative methods because it co-elutes with the unlabeled analyte and corrects for variations during sample preparation and analysis, leading to highly accurate and reliable results. crimsonpublishers.comlcms.czlcms.cz

Interactive Data Table: Properties of Phentermine-d5 (hydrochloride) (CRM)

PropertyValueSource
Formal Name 2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride caymanchem.com
CAS Number 1330236-21-9 caymanchem.com
Molecular Formula C₁₀H₁₀D₅N • HCl caymanchem.com
Formula Weight 190.7 caymanchem.com
Purity >95% (HPLC) lgcstandards.com
Formulation A 1 mg/ml or 100 µg/mL solution in methanol (B129727) caymanchem.comsigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.commidlandsci.com

Interactive Data Table: Research Findings and Applications

Application AreaMethodPurposeKey FindingSource
Forensic Toxicology LC/MS/MSQuantitation of phentermine in whole bloodA reliable LC/MS/MS method was developed for the routine quantitative analysis of phentermine and other stimulants in biological samples for forensic casework. lcms.czlcms.cz
Clinical Toxicology GC/MS or LC/MSUrine drug testingSuitable as an internal standard for quantifying phentermine levels in urine, serum, or plasma. sigmaaldrich.com
Drug Analysis GC-MS or LC-MSQuantification of phentermine as an adulterantUsed as an internal standard to accurately measure phentermine in illicit drug samples. caymanchem.com
Method Validation LC/MS/MSDevelopment of quantitative methods for amphetaminesThe use of corresponding deuterated internal standards is integral to establishing method feasibility and reliability in accordance with SWGTOX guidelines. lcms.czlcms.cz

Properties

CAS No.

1330236-21-9

Molecular Formula

C10H16ClN

Molecular Weight

190.72 g/mol

IUPAC Name

2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D;

InChI Key

NCAIGTHBQTXTLR-BQAHAFBHSA-N

SMILES

NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N.Cl

Synonyms

2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation for Phentermine D5 Hydrochloride

General Synthetic Methodologies for Phentermine Analogs

Phentermine and its analogs are typically synthesized through several established chemical routes. nih.govresearchgate.net Common starting materials include benzaldehyde (B42025), isopropyl phenyl ketone, and dimethyl benzyl (B1604629) carbinol. nih.govresearchgate.net One prevalent method involves the condensation of benzaldehyde with nitropropane, followed by the transformation of the resulting amino alcohol into a chloroamine, and subsequent catalytic hydrogenation to yield phentermine. chemicalbook.com Another approach is the Ritter reaction, where dimethylbenzyl alcohol reacts with an organic nitrile like acetic acid in the presence of a strong acid catalyst such as sulfuric acid. This forms an N-substituted acetamide (B32628) intermediate, which is then hydrolyzed under basic conditions to produce the phentermine free base. google.com

A significant route in pharmaceutical chemistry for synthesizing amines is reductive amination. nih.govresearchgate.net This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com However, phentermine itself, being a tertiary carbinamine (the carbon atom bonded to the nitrogen is not attached to any hydrogen atoms), cannot be directly synthesized via reductive amination. vaia.com

Strategies for Site-Specific Deuterium (B1214612) Labeling in Organic Synthesis

Introducing deuterium at specific sites within a molecule is crucial for creating effective isotopic standards. acs.org For a compound like Phentermine-d5, where the deuterium atoms are located on the aromatic ring, several strategies are employed.

Acid-Catalyzed H/D Exchange: A common method for labeling aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in heavy water (D2O). youtube.com The strong acidic medium facilitates the exchange of hydrogen atoms on the benzene (B151609) ring with deuterium atoms. youtube.com

Metal-Catalyzed H/D Exchange: Heterogeneous catalysts, such as palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C), can effectively catalyze the exchange of hydrogen for deuterium. nih.govnih.gov These reactions often use D2O as the deuterium source, which is an environmentally benign and cost-effective approach. nih.govgoogle.com Platinum catalysts show a high affinity for aromatic nuclei, enhancing the H-D exchange reaction under mild conditions. nih.gov

Use of Deuterated Precursors: A highly controlled method involves using a starting material that is already deuterated in the desired positions. For Phentermine-d5, this would typically involve starting with benzene-d6 (B120219) or a similarly deuterated precursor. rsc.orgrsc.org This "synthetic approach" ensures the precise location and number of deuterium atoms in the final product. princeton.edu

Precursor Compounds and Reaction Mechanisms Relevant to Deuterated Phentermine Synthesis

The synthesis of Phentermine-d5 specifically requires the incorporation of a deuterated phenyl group. A plausible synthetic pathway begins with a deuterated precursor, such as deuterated benzene (benzene-d6).

One potential route involves the Friedel-Crafts acylation of benzene-d6 with isobutyryl chloride to form isobutyrophenone-d5. This ketone can then be subjected to a series of reactions to introduce the amine group. An alternative starts with the Grignard reaction between a phenyl-d5-magnesium bromide (prepared from bromobenzene-d5) and isobutyraldehyde (B47883) to produce 2-methyl-1-(phenyl-d5)-1-propanol. google.com

A more direct synthesis can be adapted from known methods for non-deuterated phentermine. For example, starting with benzyl chloride-d5, a reaction with isobutyronitrile (B166230) in the presence of a strong base can form 2-methyl-1-(phenyl-d5)-2-butyronitrile. google.com This intermediate can then undergo hydrolysis to the corresponding carboxylic acid, followed by a Curtius rearrangement and subsequent hydrolysis to yield Phentermine-d5. google.com

Illustrative Reaction Scheme (Hypothetical):

Alkylation: Benzyl chloride-d5 reacts with the enolate of isobutyronitrile to form 2-methyl-3-(phenyl-d5)butanenitrile.

Reduction: The nitrile is reduced to the corresponding primary amine, 2-methyl-3-(phenyl-d5)butan-1-amine.

Rearrangement/Final Steps: This would then require further steps to achieve the final phentermine structure, which is 2-methyl-1-phenylpropan-2-amine. A more direct route involves reacting substituted benzyl chloride with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to produce the final 2-methyl-1-substituted phenyl-2-propylamine compound. google.com

Precursor Compound Role in Synthesis
Benzene-d6Starting material for creating the deuterated phenyl ring.
Benzyl chloride-d5A key intermediate that already contains the deuterated phenyl group.
IsobutyronitrileProvides the carbon backbone for the propyl-amine side chain. google.com
IsobutyraldehydeA reactant in a Grignard synthesis approach. google.com
Deuterated Sulfuric Acid (D2SO4)Catalyst for direct H/D exchange on a non-deuterated phenyl ring. youtube.com

Advanced Techniques for Purification and Isolation of Isotopic Analogs

The purification of an isotopic analog like Phentermine-d5 is critical to ensure its quality as a Certified Reference Material. The goal is to separate the desired deuterated compound from non-deuterated or partially deuterated species, as well as other reaction byproducts. mdpi.com

Purification Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for purifying the synthesized product. umsl.eduresearchgate.net Reversed-phase HPLC is particularly effective for separating compounds based on polarity. For a basic compound like phentermine, the free base would first be obtained and then purified by column chromatography on silica (B1680970) gel. chemicalbook.com The final product is often converted to its hydrochloride salt for improved stability and handling. google.com

Isotopic Purity and Enrichment Analysis: Mass spectrometry (MS) is the definitive technique for confirming the isotopic purity and the degree of deuterium incorporation. youtube.comresearchgate.net High-resolution mass spectrometry can distinguish between the target molecule and its isotopologues. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also essential. While ¹H NMR is used to confirm the structure, the absence of signals from the aromatic region confirms the successful deuteration of the phenyl ring. umsl.edu

Technique Purpose in Purification and Analysis
High-Performance Liquid Chromatography (HPLC) Separation of the target compound from impurities based on polarity. umsl.edumdpi.com
Gas Chromatography (GC) Separation of volatile compounds; can be coupled with MS for analysis. researchgate.net
Column Chromatography Preparative scale purification of the synthesized product. chemicalbook.com
Mass Spectrometry (MS) To confirm the molecular weight and determine the isotopic enrichment and purity of the final compound. youtube.comresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the site-specific incorporation of deuterium atoms. clearsynth.comnih.gov

Metrological Characterization and Purity Assessment of Certified Reference Materials

Adherence to International Standards for Reference Material Production (ISO 17034)

The production of high-quality Certified Reference Materials is governed by ISO 17034, an international standard that outlines the general requirements for the competence of reference material producers (RMPs). aroscientific.comnata.com.auansi.org Adherence to this standard ensures that CRMs are manufactured under a robust quality management system, providing users with confidence in the material's certified values. aroscientific.comlabunlimited.com

Producers of Phentermine-d5 (hydrochloride) (CRM) are accredited to this standard, which demonstrates their competence in all aspects of the production process. caymanchem.comansi.org This includes critical stages such as the initial planning, selection and characterization of the raw materials, and the rigorous testing required for value assignment. nata.com.aulabunlimited.com The standard mandates comprehensive studies to assess the homogeneity and stability of the CRM batch, ensuring that each unit of the material is consistent and that its properties remain stable over its shelf life. aroscientific.comnata.com.au The documentation and certification processes are also strictly controlled under ISO 17034, resulting in a certificate of analysis that transparently reports the certified property values and their associated uncertainties. pjlabs.com

Quality Management Systems for Reference Material Producers (ISO/IEC 17025)

Complementing the production standards of ISO 17034, the analytical testing of Phentermine-d5 (hydrochloride) (CRM) is performed under the framework of ISO/IEC 17025. caymanchem.comcaymanchem.com This international standard specifies the general requirements for the competence, impartiality, and consistent operation of testing and calibration laboratories. intertek.comnextgentest.comansi.org Accreditation to ISO/IEC 17025 is a formal recognition that a laboratory is technically competent and able to produce precise and accurate test data. micomlab.comlablynx.com

For a CRM, this means that all analytical procedures used for its characterization, such as the determination of purity and concentration, are validated and performed by competent personnel using calibrated equipment. nextgentest.comlablynx.com This accreditation is crucial as it ensures the reliability and validity of the measurement results that form the basis of the CRM's certification. intertek.commicomlab.com The synergy between ISO 17034 and ISO/IEC 17025 provides a complete quality assurance framework, from production to final characterization, for CRMs like Phentermine-d5 (hydrochloride). caymanchem.comcaymanchem.comchromadex.com

Advanced Spectroscopic Techniques for Isotopic Enrichment and Positional Verification

The defining characteristic of Phentermine-d5 (hydrochloride) (CRM) is its isotopic labeling. Advanced spectroscopic techniques are essential to verify the isotopic enrichment and the specific positions of the deuterium (B1214612) atoms on the molecule. The primary methods employed for this characterization are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

HR-MS is a powerful tool for determining the isotopic purity of the compound. rsc.org It can resolve and quantify the relative abundance of different isotopologues—molecules that differ only in their isotopic composition. sigmaaldrich.com This allows for the calculation of the percentage of molecules that are correctly labeled with five deuterium atoms (d5). NMR spectroscopy, particularly ¹H and ²H NMR, is used to confirm the structural integrity and the precise location of the deuterium labels, ensuring they are situated on the phenyl ring as intended. rsc.org

Table 1: Spectroscopic Techniques for Isotopic Characterization

TechniquePurposeInformation Obtained
High-Resolution Mass Spectrometry (HR-MS)Quantification of Isotopic EnrichmentDetermines the distribution of isotopologues (d0, d1, d2, d3, d4, d5, etc.) and calculates the overall isotopic purity. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyPositional Verification and Structural IntegrityConfirms the specific locations of the deuterium atoms on the phenyl ring and verifies the overall chemical structure. rsc.org

The combination of these techniques provides a comprehensive profile of the isotopic composition, confirming that the material is suitable for use as an internal standard in mass spectrometry-based analyses. rsc.orgscioninstruments.com

Chromatographic Methodologies for Purity and Homogeneity Evaluation

To certify Phentermine-d5 (hydrochloride) as a CRM, its chemical purity must be accurately determined. This is achieved using high-performance chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chromadex.comyoutube.com These methods are used to separate the main compound from any potential impurities, such as starting materials, by-products from the synthesis, or the corresponding unlabeled phentermine.

For high-accuracy CRMs, producers often employ multiple, orthogonal chromatographic methods (e.g., different columns and/or detection systems) to ensure all possible impurities are detected and quantified. youtube.com The purity value assigned is therefore a comprehensive assessment of the material's chemical integrity.

Homogeneity is another critical parameter evaluated using chromatography. To confirm that the property value is uniform across the entire batch of the CRM, a statistically representative number of units are selected and analyzed. nata.com.au The results of these analyses are evaluated to ensure that there is no significant variation between units, guaranteeing that any vial of the CRM used will be representative of the certified value within the stated uncertainty. nata.com.aulabunlimited.com

Table 2: Chromatographic Methods in CRM Characterization

MethodologyApplicationObjective
High-Performance Liquid Chromatography (HPLC)Chemical Purity AssessmentTo separate and quantify the main component from non-volatile or thermally unstable impurities. chromadex.comresearchgate.net
Gas Chromatography (GC)Chemical Purity AssessmentTo separate and quantify volatile impurities and residual solvents. chromadex.comyoutube.com
Statistical Analysis of Multiple Unit TestingHomogeneity EvaluationTo demonstrate that the certified property (e.g., concentration, purity) is uniform across all units in the batch. nata.com.au

Establishment of Metrological Traceability for Certified Property Values

A fundamental concept in metrology is traceability, which ensures that a measurement result can be related to a recognized reference, such as the International System of Units (SI), through a documented, unbroken chain of calibrations. nist.goveurachem.org For Phentermine-d5 (hydrochloride) (CRM), the certified property value, typically the concentration in a solution, must have established metrological traceability. caymanchem.comcaymanchem.com

This traceability is achieved by ensuring every critical step in the characterization process is linked to a reference. For a solution CRM, this involves:

Gravimetric Preparation: The mass of the Phentermine-d5 hydrochloride solid and the mass of the solvent are measured using balances that have been calibrated with weights traceable to the SI unit of mass (the kilogram).

Purity Assessment: The purity value of the solid material, determined through chromatographic and other methods, is a critical component of the final concentration calculation.

Confirmation by Analysis: The prepared solution's concentration is often confirmed by an analytical method that is calibrated using an independently prepared primary standard, creating another link in the traceability chain. researchgate.net

The certificate of analysis for the CRM must include a clear statement of metrological traceability, allowing the end-user to have confidence in the comparability of their measurement results. pjlabs.comnist.gov

Uncertainty Estimation in Certified Reference Material Characterization

Every measurement has an associated doubt, and a key requirement for a CRM is to provide a quantitative estimate of this doubt, known as measurement uncertainty. temperatures.ru The certified value of a CRM is meaningless without a corresponding statement of its uncertainty. The process of estimating this uncertainty is guided by the principles outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM). temperatures.rubipm.org

For Phentermine-d5 (hydrochloride) (CRM), the total expanded uncertainty of the certified value is a combined uncertainty derived from all potential sources of error in the characterization process. pjlabs.com This includes contributions from the material's characterization, homogeneity, and stability over time.

Table 3: Components of the Uncertainty Budget for a CRM

Uncertainty ComponentDescriptionSource of Information
Characterization UncertaintyUncertainty associated with the analytical methods used to determine the property value (e.g., purity, concentration). This includes uncertainties of calibrated equipment and reference standards used.Method validation data, calibration certificates. pjlabs.com
Homogeneity UncertaintyUncertainty due to potential variations in the property value between different units of the CRM.Statistical analysis of data from the inter-unit homogeneity study. chromadex.com
Stability Uncertainty (Short-term)Uncertainty related to potential degradation during transport and short-term storage.Stability studies under various shipping conditions. chromadex.com
Stability Uncertainty (Long-term)Uncertainty related to potential degradation during long-term storage under recommended conditions.Real-time or accelerated stability studies over the intended shelf-life of the CRM. pjlabs.com

By combining these components, a total expanded uncertainty is calculated and reported on the certificate of analysis, providing a range within which the true value of the property is believed to lie with a stated level of confidence. aroscientific.comtemperatures.ru

Role of Phentermine D5 Hydrochloride As an Internal Standard in Advanced Mass Spectrometry

Principles of Internal Standardization in Quantitative Analytical Chemistry

In quantitative analysis, the goal is to accurately determine the concentration of a specific substance (the analyte) within a sample. The internal standard method is a widely used technique to improve the precision and accuracy of these measurements scioninstruments.com. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks in an analysis jove.comwikipedia.org.

The fundamental principle is that the internal standard experiences similar sources of error as the analyte during sample preparation and instrumental analysis scioninstruments.comlibretexts.org. These errors can include sample loss during extraction or transfer, variations in injection volume, and fluctuations in instrument response jove.comscioninstruments.com. Because both the analyte and the internal standard are affected proportionally by these variations, the ratio of their signals remains constant libretexts.org.

Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response scioninstruments.com. A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the ratio of their concentrations for a series of standards jove.comwikipedia.org. This response factor is then used to calculate the concentration of the analyte in an unknown sample jove.com.

Table 1: Key Characteristics of an Ideal Internal Standard

Characteristic Description Rationale
Purity Must be a highly pure substance with a well-defined concentration. To ensure accurate and reproducible addition to samples.
Non-Interference Should not react with the analyte or other matrix components. To avoid the formation of interfering byproducts.
Distinct Signal Must produce a signal that is distinct and well-resolved from the analyte and other sample components. To allow for independent and accurate measurement of both signals.
Similar Properties Should have physicochemical properties (e.g., solubility, volatility, chromatographic behavior) similar to the analyte. To ensure it behaves similarly during sample preparation and analysis.

| Absence in Sample | Must not be naturally present in the original sample matrix. | To guarantee that the measured signal originates solely from the added standard. |

Application of Stable Isotope Labeled Analogs for Compensation of Analytical Variations

Stable isotope-labeled (SIL) analogs of the analyte are considered the most effective type of internal standard for mass spectrometry-based quantification scioninstruments.comamazonaws.com. Phentermine-d5 is a deuterated form of phentermine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen caymanchem.com. This substitution results in a compound that is chemically almost identical to phentermine but has a different mass-to-charge ratio (m/z) that can be distinguished by a mass spectrometer scioninstruments.com.

Because SIL internal standards have nearly the same chemical and physical properties as their unlabeled counterparts, they closely mimic the behavior of the analyte throughout the entire analytical process amazonaws.com. This includes:

Sample Preparation: They exhibit similar extraction efficiencies, meaning they are lost or recovered in the same proportion as the analyte during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) scioninstruments.com.

Chromatography: They have very similar retention times in both liquid and gas chromatography nih.gov.

Ionization: They show comparable ionization efficiency in the mass spectrometer's ion source scioninstruments.com.

By tracking the signal of Phentermine-d5, analysts can effectively correct for procedural variations and losses that occur, leading to a more accurate determination of the phentermine concentration .

Mitigation of Matrix Effects, Ion Suppression, and Enhancement Phenomena

A significant challenge in LC-MS analysis is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., proteins, salts, lipids) . These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of the quantitative results nih.govgriffith.edu.au.

Ion Suppression: This is the more common phenomenon, where matrix components compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector nih.gov.

Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal nih.gov.

The use of a SIL internal standard like Phentermine-d5 is the preferred method for mitigating these matrix effects researchgate.netchromatographyonline.com. Because Phentermine-d5 is structurally identical to phentermine and co-elutes with it, it is subjected to the same degree of ion suppression or enhancement at the same time chromatographyonline.com. By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable variations caused by the matrix are effectively normalized, leading to reliable quantification researchgate.net.

Table 2: Overview of Matrix Effects in LC-MS

Phenomenon Description Consequence for Quantification Mitigation with SIL-IS
Ion Suppression Co-eluting matrix components interfere with the ionization of the analyte, reducing its signal intensity. Underestimation of the analyte concentration. The SIL-IS signal is suppressed to the same extent as the analyte, preserving the accuracy of the signal ratio.

| Ion Enhancement | Co-eluting matrix components increase the ionization efficiency of the analyte, boosting its signal intensity. | Overestimation of the analyte concentration. | The SIL-IS signal is enhanced to the same extent as the analyte, preserving the accuracy of the signal ratio. |

Optimization of Chromatographic Co-elution with Parent Analyte for Enhanced Accuracy

For a SIL internal standard to effectively compensate for matrix effects, it is crucial that it co-elutes with the parent analyte chromatographyonline.com. Co-elution means that both compounds exit the chromatography column and enter the mass spectrometer's ion source at the exact same time axionlabs.com. If the analyte and its internal standard have different retention times, they will be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of the measurement chromatographyonline.com.

While SIL standards are designed to have nearly identical chromatographic behavior to their unlabeled counterparts, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention times nih.gov. This effect is due to the minor changes in molecular properties, such as lipophilicity, when hydrogen is replaced with the heavier deuterium isotope .

Development and Validation of Analytical Methods Utilizing Phentermine D5 Hydrochloride Crm

Method Development Strategies in Chromatography-Mass Spectrometry

The development of robust analytical methods is paramount for the accurate quantification of phentermine. Phentermine-d5 (hydrochloride) (CRM) is an indispensable tool in these methodologies, particularly in mass spectrometry, where it is used as an internal standard to correct for analyte loss during sample preparation and instrumental analysis. sigmaaldrich.comcaymanchem.com

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) represents a powerful technique for the analysis of phentermine. Method development often involves a simple liquid-liquid extraction followed by a derivatization step, commonly with pentafluoropropionyl, to improve the volatility and chromatographic behavior of the analytes. researchgate.net However, standard GC/MS analysis can sometimes require time-consuming sample preparation, including derivatization, before analysis can occur. lcms.czlcms.cz

In a comprehensive study for the simultaneous determination of 45 amphetamine-type stimulants and synthetic cathinones in whole blood, a GC-MS/MS method was developed using a 200 µL sample of whole blood. researchgate.net The procedure was noted as a high-throughput, robust, rapid, and sensitive method. researchgate.net While predicted GC-MS spectrums for non-derivatized phentermine are available, derivatization is a common strategy to enhance analytical performance. researchgate.nethmdb.ca The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is crucial for achieving the high selectivity and sensitivity that distinguishes GC-MS/MS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly prevalent technique in forensic and clinical toxicology due to its high sensitivity and specificity, often requiring less extensive sample preparation than GC-MS. lcms.czlcms.cz Methods for the analysis of phentermine frequently utilize "dilute and shoot" approaches for urine samples or protein precipitation for plasma or whole blood samples. nih.govnih.gov

For instance, a validated method for the simultaneous determination of phentermine and topiramate (B1683207) in human plasma used acetonitrile (B52724) for protein precipitation. nih.gov Chromatographic separation was achieved on a Kromasil 60-5CN column with an isocratic mobile phase. nih.gov Another method for urine analysis involved simple dilution of the sample before injection into the LC-MS/MS system, using a reversed-phase C18 column and a gradient elution. nih.gov

The use of Phentermine-d5 as an internal standard is common in these assays. google.com Detection is typically performed using a triple-quadrupole mass spectrometer in MRM mode, which provides excellent specificity and sensitivity. nih.gov For phentermine, the positive ion transition m/z 150.0/91.0 is commonly monitored. nih.gov The development of these methods on systems like the Agilent 6430 Triple Quadrupole LC/MS has proven to provide reliable and reproducible results for forensic toxicology applications. lcms.czhpst.cz

Table 1: Example LC-MS/MS Method Parameters for Phentermine Analysis

ParameterMethod 1 (Plasma) nih.govMethod 2 (Urine) nih.govMethod 3 (Whole Blood) hpst.cz
Sample PreparationProtein Precipitation with AcetonitrileDilutionNot specified
Chromatography ColumnKromasil 60-5CN (2.1 mm × 100 mm, 5 µm)Reversed-phase C18Not specified
Mobile PhaseIsocratic: Acetonitrile-20mM ammonium (B1175870) formate (B1220265) with 0.3% formic acid (40:60, v/v)Gradient ElutionNot specified
Flow Rate0.35 mL/minNot specifiedNot specified
Detection ModePositive/Negative Ion-Switching ESI-MS/MS (MRM)MS/MS (MRM)LC/MS/MS
Internal StandardDoxazosin mesylate (for phentermine)Not specifiedNot specified

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and cost-effective method for the analysis of phentermine in pharmaceutical formulations. iipseries.org Method development focuses on optimizing the separation on a suitable stationary phase, typically a C18 column. iipseries.orghelixchrom.com

One developed method utilized a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile, and water (40:40:20 v/v) and UV detection at 263 nm. iipseries.org Another approach employed a mixed-mode Coresep 100 column, which allows for separation based on both reversed-phase and cation-exchange mechanisms. helixchrom.com The retention in this system is controlled by the acetonitrile content, buffer concentration, and pH. helixchrom.com These methods are validated to ensure they are simple, accurate, and precise for routine quality control analysis. iipseries.org

Comprehensive Method Validation Parameters for Research Applications

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For research applications involving Phentermine-d5 (hydrochloride) (CRM), validation follows stringent guidelines to ensure data integrity and reliability. hpst.cz

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For LC-MS/MS methods, the calibration range for phentermine has been established over wide concentrations, for example, from 1 to 800 ng/mL in human plasma. nih.gov In another LC-MS/MS study, the dynamic range was set at 0.01–2.0 mg/L. lcms.cz HPLC methods for pharmaceutical assays have shown linearity in ranges such as 50–150 µg/mL. iipseries.org The linearity is typically evaluated by a linear least-squares regression analysis, and a correlation coefficient (r²) close to 1.0 (commonly >0.99) is required to demonstrate a strong linear relationship. iipseries.orgclinmedjournals.org

Table 2: Reported Linearity and Calibration Ranges for Phentermine Analysis

Analytical TechniqueMatrixCalibration RangeCorrelation Coefficient (r²)Source
LC-MS/MSHuman Plasma1 - 800 ng/mLNot specified nih.gov
LC-MS/MSUrine50 - 15,000 ng/mLNot specified nih.gov
LC-MS/MSWhole Blood0.01 - 2.0 mg/L> 0.985 lcms.cz
HPLC-UVBulk Drug/Dosage Form50 - 150 µg/mL0.990 iipseries.org
GC-FIDNot specified10 - 1000 µg/mL> 0.999 clinmedjournals.org

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

LC-MS/MS methods provide excellent sensitivity for phentermine analysis. In one validation study, the LOD for phentermine was 0.01 mg/L, and the LOQ was also 0.01 mg/L in whole blood. lcms.czhpst.cz A "dilute and shoot" LC-MS/MS method for urine analysis achieved an even lower LOQ of 3.5 ng/mL for phentermine. nih.gov For comparison, a GC-MS method developed for the detection of sibutramine (B127822) in dietary supplements reported an LOD of 0.181 μg/mL and an LOQ of 0.5488 μg/mL, highlighting the typical sensitivity ranges achievable with GC-based methods. mdpi.com

Table 3: Sensitivity Parameters for Phentermine Analysis

Analytical TechniqueMatrixLODLOQSource
LC-MS/MSWhole Blood0.01 mg/L0.01 mg/L lcms.czhpst.cz
LC-MS/MSUrineNot specified3.5 ng/mL nih.gov
LC-MS/MSUrineNot specified1.0 ng/mL (for Mephentermine) nih.gov

Precision and Accuracy Metrics in Analytical Systems

In analytical method validation, precision and accuracy are fundamental parameters for assessing a method's performance. Accuracy refers to the closeness of a measured value to a known true value, while precision describes the degree of agreement among a series of measurements. nih.gov

Accuracy is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte and its internal standard, Phentermine-d5 (hydrochloride) (CRM). The measured concentration is then compared to the theoretical concentration, and the result is expressed as a percentage. Validation protocols typically require the mean accuracy to be within a specific range, such as ±20% of the nominal value. hpst.cz In one validation study for phentermine using an LC/MS/MS system, the spiked accuracy across three concentration levels (0.03, 0.3, and 1.5 mg/L) ranged from 93 ± 5% to 105 ± 6%, demonstrating a lack of significant bias in the measurements. hpst.cz

Precision is evaluated at two levels:

Repeatability (Intra-assay or Within-run precision): This measures the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay or Between-run precision): This expresses the variation within a single laboratory over a longer period, accounting for different analysts, equipment, and days. hpst.cz

Precision is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). A common acceptance criterion for both repeatability and intermediate precision is a %CV of less than 20% (or 15-20%). hpst.cziipseries.org For a validated LC/MS/MS method for phentermine, the within-run precision was within ±11% CV, and the intermediate precision was within ±13% CV across three different concentrations. hpst.cz

Summary of Precision and Accuracy Data for a Validated Phentermine Assay

ParameterConcentration LevelAcceptance CriterionObserved ResultSource
AccuracyLow (0.03 mg/L)± 20%93% to 105% hpst.cz
Medium (0.3 mg/L)
High (1.5 mg/L)
Within-Run Precision (%CV)Low (0.03 mg/L)≤ 20%≤ 11% hpst.cz
Medium (0.3 mg/L)
High (1.5 mg/L)
Intermediate Precision (%CV)Low (0.03 mg/L)≤ 20%≤ 13% hpst.cz
Medium (0.3 mg/L)
High (1.5 mg/L)

Selectivity and Specificity Evaluation

Selectivity and specificity are critical validation parameters that demonstrate an analytical method's ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.netnih.gov These components can include impurities, degradation products, or matrix components from the sample (e.g., whole blood, urine, or plasma). hpst.czlabmanager.com

In methods utilizing Phentermine-d5 (hydrochloride) (CRM) as an internal standard, specificity is confirmed by analyzing multiple sources of blank matrix to ensure that no endogenous interferences are present at the retention times corresponding to phentermine and its deuterated internal standard. hpst.cznih.gov The use of mass spectrometry (MS) provides a high degree of specificity due to its ability to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which is a signature unique to the target molecule. hpst.cz

For example, in a validation study for phentermine in whole blood, potential interferences from other common drugs were evaluated to ensure they did not affect the quantitation of the target analyte. hpst.cz The specificity of a well-developed HPLC method is also demonstrated by its ability to achieve near-baseline separation of the target analyte from other structurally similar compounds, as was shown in a method using phentermine as an internal standard for the analysis of ephedra alkaloids. nih.gov

Carryover Assessment in Chromatographic Systems

Carryover is an important parameter to evaluate in chromatographic systems, particularly when a wide range of concentrations is expected in routine analysis. It is defined as the appearance of an analyte's signal in a blank sample that is analyzed immediately after a high-concentration sample. hpst.cz This can lead to the false-positive identification or inaccurate quantification of the analyte in subsequent samples.

The assessment of carryover is a standard component of method validation for quantitative assays. hpst.cz The procedure typically involves injecting a blank solvent or blank matrix sample immediately following the analysis of the highest concentration calibrator or quality control sample. The response in the blank sample is then measured. The acceptance criterion is that any signal detected in the blank must be below a pre-defined threshold, often the Lower Limit of Quantification (LLOQ) of the method, to be considered negligible. hpst.cz The validation of an LC/MS/MS method for phentermine included a carryover evaluation to ensure the integrity of results for subsequent samples. hpst.cz

Analytical Robustness and Ruggedness Testing

The robustness and ruggedness of an analytical method are indicators of its reliability for routine use. researchgate.netiipseries.org

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. iipseries.org This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Changes in the mobile phase composition (e.g., ±2% variation in the ratio of methanol to water).

Adjustments to the mobile phase pH.

Variations in the column temperature.

Changes in the flow rate.

Ruggedness (also referred to as intermediate precision) assesses the reproducibility of the results when the method is performed under different conditions, such as by different analysts, on different instruments, or on different days. researchgate.netiipseries.org

Both robustness and ruggedness were confirmed during the validation of an HPLC method for phentermine analysis. iipseries.org Similarly, the validation of an LC/MS/MS method for phentermine also included an evaluation of the method's robustness. hpst.cz

Examples of Parameters Varied in Robustness Testing for HPLC Methods

ParameterTypical VariationSource
Mobile Phase Composition± 2-5% absolute iipseries.org
Column Temperature± 5 °C researchgate.net
Flow Rate± 10% of nominal flow researchgate.net
Wavelength of Detection± 2-5 nm iipseries.org

Evaluation of Analytical Solution Stability and Storage Conditions

The stability of analytical solutions, including stock and working solutions of Phentermine-d5 (hydrochloride) (CRM), is a critical component of method validation. labmanager.com It ensures that the integrity of the reference standard is maintained throughout its use, preventing quantification errors. nih.gov

Commercial preparations of Phentermine-d5 (hydrochloride) (CRM) are typically supplied as solutions in methanol at concentrations such as 1 mg/mL or 100 µg/mL and require storage at -20°C for long-term stability. caymanchem.comsigmaaldrich.com Validation studies must confirm the stability of these solutions under various conditions that reflect their handling and storage in the laboratory. nih.gov

Key stability assessments include:

Stock Solution Stability: This determines the period during which the stock solution remains stable under specified storage conditions (e.g., -20°C). It is typically assessed by comparing the analytical response of a stored solution to that of a freshly prepared reference solution. nih.gov

Bench-Top Stability: This evaluates the stability of the analyte in solution when left at room temperature for a period that simulates the sample preparation and analysis time. nih.gov

Freeze-Thaw Stability: This assesses the impact of repeated cycles of freezing and thawing on the analyte's stability, which is crucial for solutions that are used multiple times. A minimum of three cycles is typically evaluated. nih.gov

These stability tests ensure that the concentration of the internal standard remains constant, which is essential for accurate quantification. nih.govpaho.org

Types of Stability Assessments for Analytical Solutions

Stability TypePurposeTypical ConditionsSource
Long-Term StabilityTo define the expiry date of stock and working solutions under recommended storage.-20°C or lower for a defined period (e.g., months to years). caymanchem.comsigmaaldrich.comnih.gov
Bench-Top (Short-Term) StabilityTo ensure stability during the time samples are at room temperature for processing.Room temperature for 4 to 24 hours. nih.gov
Freeze-Thaw StabilityTo evaluate the effect of repeated removal from and return to frozen storage.Minimum of 3 cycles from storage temperature to room temperature and back. nih.gov

Quality Assurance and Metrological Traceability in the Context of Certified Reference Materials

Implementation of Quality Control Procedures Using Phentermine-d5 (hydrochloride) (CRM)

Phentermine-d5 (hydrochloride) (CRM) is a deuterated analog of phentermine, an anorectic and amphetamine. caymanchem.comsigmaaldrich.com As a Certified Reference Material, its primary application in quality control is as an internal standard for the quantification of phentermine in various samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of a stable isotope-labeled internal standard like Phentermine-d5 is a well-established technique in analytical chemistry to improve the precision and accuracy of quantitative analysis.

In a typical quality control procedure, a known amount of Phentermine-d5 (hydrochloride) (CRM) is added to every sample, calibrator, and quality control sample at the beginning of the extraction process. Because the deuterated standard is chemically almost identical to the non-labeled analyte (phentermine), it experiences similar variations during sample preparation, extraction, and instrumental analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for sample loss and variations in instrument response, leading to more accurate and reliable quantification. This CRM is intended for research and forensic applications, such as in urine drug testing, clinical toxicology, or forensic analysis. caymanchem.comsigmaaldrich.com

Table 1: Technical Properties of Phentermine-d5 (hydrochloride) (CRM)

Property Value Source
Formal Name 2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride caymanchem.com
CAS Number 1330236-21-9 caymanchem.com
Molecular Formula C₁₀H₁₀D₅N • HCl caymanchem.com
Formula Weight 190.7 caymanchem.com
Typical Formulation A 1 mg/ml solution in methanol (B129727) caymanchem.com

Role of CRMs in Ensuring Data Integrity and Reliability in Research

Certified Reference Materials are crucial for ensuring data integrity and reliability in scientific research. numberanalytics.comcetdigit.com Data integrity refers to the accuracy, completeness, and consistency of data throughout its lifecycle. cetdigit.comequilibriumconsult.com In research, particularly in analytical chemistry, the use of CRMs helps establish confidence in the generated data. nih.gov

The primary roles of CRMs in this context include:

Method Validation: CRMs are used to validate analytical methods by demonstrating the method's accuracy, precision, and trueness. nih.govriccachemical.com By analyzing a CRM with a known certified value, laboratories can confirm that their method produces results that are correct and fit for purpose. alfa-chemistry.com

Instrument Calibration: Since most analytical instruments are comparative, they require a sample of known composition for accurate calibration. wikipedia.orgspectrumchemical.com CRMs provide this known composition, ensuring that the instrument's measurements are accurate.

Quality Control: Regular analysis of CRMs helps monitor the performance of an analytical system over time. riccachemical.comalfa-chemistry.com If the analysis of a CRM yields results consistent with its certified value, it indicates that the measurement process is under control and the data for unknown samples are reliable. alfa-chemistry.com

Establishing Metrological Traceability: CRMs provide a crucial link in the chain of metrological traceability, which relates a measurement result to a stated reference, usually a national or international standard, through an unbroken chain of comparisons. wikipedia.orgeuropean-accreditation.org This ensures that results from different laboratories or from the same laboratory at different times are comparable.

By providing a benchmark of accuracy, CRMs allow researchers to produce reliable, reproducible, and defensible data, which is the cornerstone of scientific integrity. cetdigit.comriccachemical.com

Table 2: Key Characteristics of Certified Reference Materials (CRMs)

Characteristic Description Source
Certified Value The property value is certified by a recognized authority, determined through a rigorous process involving multiple laboratories and techniques. numberanalytics.com
Uncertainty An associated uncertainty quantifies the range within which the true value is likely to lie, expressed as a confidence interval. wikipedia.orgnumberanalytics.com
Homogeneity The properties are consistent throughout the material, ensuring that any subsample is representative of the whole. wikipedia.orgnumberanalytics.com
Stability The properties remain unchanged over time when stored and handled correctly, ensuring long-term reliability. numberanalytics.com
Metrological Traceability The certified value is linked to national or international standards through a documented, unbroken chain of comparisons. wikipedia.orgeuropa.euncrm.org.cn

Documentation and Certification Requirements for Isotopic Reference Materials

Isotopic reference materials like Phentermine-d5 (hydrochloride) (CRM) must be accompanied by specific documentation that attests to their quality and certified properties. alfa-chemistry.comiteh.ai The production and certification of these materials are governed by stringent international standards to ensure their reliability. aroscientific.comuknml.com

The key documentation is the Reference Material Certificate or Certificate of Analysis (CoA) . caymanchem.comiteh.ai This document is essential and must provide:

The certified property value(s) and the associated uncertainty at a stated level of confidence. wikipedia.orgncrm.org.cn

A statement of metrological traceability, clarifying how the certified value is linked to the International System of Units (SI) or other recognized standards. wikipedia.orgeuropa.euncrm.org.cn

Information on the material's homogeneity and stability. ncrm.org.cn

Instructions for proper use, storage, and handling. european-accreditation.org

The date of certification and the period of validity. ncrm.org.cn

To be classified as a CRM, the material must be produced by a competent reference material producer, which is often demonstrated through accreditation to ISO 17034 . riccachemical.comaroscientific.comuknml.com This standard outlines the general requirements for the competence of reference material producers. aroscientific.com Furthermore, the characterization and certification measurements are often performed in laboratories accredited to ISO/IEC 17025 , which specifies the general requirements for the competence of testing and calibration laboratories. wikipedia.orgunido.org These accreditations ensure that the CRM has been produced and certified according to internationally recognized metrological principles. caymanchem.comcaymanchem.com

International Harmonization of Reference Material Usage in Analytical Laboratories

The international harmonization of reference material usage is critical for ensuring the comparability and equivalence of measurement results across different laboratories, industries, and countries. jctlm.orgwho.int This harmonization is primarily achieved through the development and adoption of international standards and guidelines. uknml.com

Key organizations and standards involved in this effort include:

The International Organization for Standardization (ISO): Through its Committee on Reference Materials (REMCO), ISO develops guides and standards for the production, certification, and use of reference materials. uknml.comamazonaws.com Standards like ISO 17034 and ISO/IEC 17025 provide a globally accepted framework for reference material producers and testing laboratories. wikipedia.orgaroscientific.com

International Cooperation: Organizations like the International Atomic Energy Agency (IAEA) and the World Health Organization (WHO) produce and distribute reference materials for specific sectors, promoting global quality assurance and comparability in areas like environmental monitoring and biological medicine. who.intiaea.orgiaea.org

Metrological Traceability: A core principle of harmonization is ensuring metrological traceability to the SI units. jctlm.org The use of CRMs from accredited producers helps laboratories establish this traceability, making their results reliable and comparable on a global scale. riccachemical.com

By adhering to these international standards and utilizing CRMs from accredited sources, analytical laboratories can demonstrate their competence, meet regulatory requirements, and contribute to a global system of measurement that is consistent and reliable. riccachemical.comaroscientific.com This framework gives end-users confidence in the data, regardless of where the analysis was performed. uknml.com

Table 3: Key International Standards for Reference Materials

Standard Title/Purpose Source
ISO 17034 General requirements for the competence of reference material producers. aroscientific.comuknml.com
ISO/IEC 17025 General requirements for the competence of testing and calibration laboratories. wikipedia.orgunido.org
ISO Guide 30 Reference materials — Selected terms and definitions. iteh.ai
ISO Guide 31 Reference materials — Contents of certificates, labels and accompanying documentation. iteh.ai
ISO Guide 35 Reference materials — Guidance for characterization and assessment of homogeneity and stability. ncrm.org.cnunido.org

Advanced Research Applications of Phentermine D5 Hydrochloride Crm

Mechanistic Metabolism Studies Utilizing Isotopic Tracers in In Vitro Models

Isotopically labeled compounds are powerful tools for elucidating the metabolic fate of drugs. The use of Phentermine-d5 in in vitro models allows researchers to trace and identify metabolic pathways with high precision. nih.gov The core principle behind this application is the kinetic isotope effect; the bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow the rate of metabolic reactions that involve breaking this bond, helping researchers to identify specific sites of metabolic activity on the molecule. nih.gov

In vitro systems are crucial for these investigations as they allow for the study of metabolism in a controlled environment, isolating specific biological processes. researchgate.net Common models include:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily. nih.govresearchgate.net By incubating Phentermine-d5 with liver microsomes, scientists can determine which specific CYP enzymes are responsible for its biotransformation.

S9 Fraction: This is a supernatant fraction from a tissue homogenate that contains both microsomes and cytosolic enzymes. nih.gov It is suitable for studying both Phase I and Phase II metabolic reactions.

Hepatocytes: These are whole liver cells that provide a more complete picture of metabolic processes, including uptake, metabolism, and excretion, as they contain a full complement of metabolic enzymes and cofactors. nih.govmdpi.com

By using Phentermine-d5 as the substrate and analyzing the resulting products with mass spectrometry, researchers can differentiate the metabolites of the deuterated compound from other substances in the test system, providing clear and unambiguous data on how the parent drug is processed. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations in Non-Human Biological Systems Using Labeled Compounds

Stable-labeled compounds like Phentermine-d5 are invaluable in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies conducted in non-human biological systems. moravek.com Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics explores what the drug does to the body. certara.com

In these studies, Phentermine-d5 is used as an internal standard to accurately quantify the concentration of non-labeled phentermine in biological samples (e.g., plasma, tissue) over time. moravek.com This process is essential for determining key PK parameters such as bioavailability, half-life, and clearance rate. The use of a stable-isotope labeled internal standard is the gold standard for these analyses because it co-elutes with the analyte and experiences similar effects from the sample matrix and extraction process, ensuring highly accurate measurements. clearsynth.comchromforum.org

Non-clinical toxicology and pharmacology studies for phentermine have been performed in various animal models, including rats, mice, and dogs, to understand its physiological and behavioral effects. fda.gov For instance, studies in rodents have investigated the role of dopamine (B1211576) release in the anorectic effects of phentermine. fda.gov The ability to accurately measure drug concentrations using tools like Phentermine-d5 is fundamental to correlating these drug levels with the observed pharmacodynamic effects, such as changes in motor activity or blood pressure. fda.gov

Forensic Toxicology Method Development and Validation for Psychoactive Substances

The most prominent application of Phentermine-d5 (hydrochloride) (CRM) is in the field of forensic toxicology. It serves as an essential internal standard for the development and validation of analytical methods designed to detect and quantify phentermine and other amphetamine-type substances (ATS) in biological matrices like blood, urine, and hair. caymanchem.comsigmaaldrich.comlcms.cznih.gov

Forensic laboratories must produce results that are scientifically and legally defensible. ous-research.no The use of a stable isotope-labeled internal standard like Phentermine-d5 is critical for achieving the required levels of accuracy and precision. lcms.czrestek.comlcms.cz During sample preparation and analysis, the deuterated standard behaves almost identically to its non-labeled counterpart (the analyte). clearsynth.com However, due to its higher mass (five deuterium atoms replacing five hydrogen atoms), it is easily distinguished by a mass spectrometer. caymanchem.comresearchgate.net This allows the instrument to use the ratio of the analyte signal to the internal standard signal for quantification, which corrects for:

Variability in sample extraction: Any loss of sample during preparation will affect both the analyte and the standard equally.

Matrix effects: Other compounds in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source. The internal standard experiences the same effect, canceling out the interference. clearsynth.com

Instrumental drift: Minor fluctuations in the performance of the analytical instrument are corrected.

Analytical methods, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are rigorously validated to ensure their reliability. lcms.czlcms.czgreenpub.org Key validation parameters are established using the CRM.

Table 1: Representative Validation Parameters for Amphetamine-Type Substance Analysis Using Deuterated Internal Standards

Parameter Description Typical Findings
Linearity The range over which the instrument response is proportional to the concentration of the analyte. Methods demonstrate linearity over a range relevant for forensic casework, often from 25 to 2000 ng/mL, with correlation coefficients (r²) > 0.99. lcms.czgreenpub.orgrsc.org
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. LODs for amphetamine-type substances are typically in the low ng/mL range (e.g., 0.2 - 5 ng/mL). nih.govgreenpub.org
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely measured. LOQs are slightly higher than LODs, ensuring quantitative results are reliable (e.g., 2 - 25 ng/mL). nih.govgreenpub.orgrsc.org
Accuracy The closeness of a measured value to the true value, often expressed as a percentage of the target concentration. Accuracy is typically required to be within ±15% of the nominal value. lcms.cznih.gov

| Precision | The degree of agreement among a series of measurements, expressed as the coefficient of variation (%CV). | Precision is also typically required to be <15% CV. lcms.czrestek.com |

This table is a composite of typical values reported in method validation studies and may not represent a single specific study.

Explorations in Environmental Analytical Methodologies Involving Amphetamine-Type Substances

The analytical principles used in forensic toxicology are directly transferable to environmental science. While specific studies detailing the use of Phentermine-d5 for environmental analysis are not widespread, the methodology is highly applicable for monitoring amphetamine-type substances (ATS) in environmental samples. moravek.com

The analysis of illicit drugs and their metabolites in wastewater, a field known as wastewater-based epidemiology, is a growing area of research. It provides objective, real-time data on drug consumption trends within a community. The complexity of environmental matrices like wastewater, which contains countless interfering compounds, makes the use of deuterated internal standards essential for accurate quantification. moravek.com

The procedure would involve:

Collecting a wastewater sample.

"Spiking" the sample with a known amount of Phentermine-d5 (and other relevant deuterated standards).

Extracting and concentrating the target analytes from the water.

Analyzing the extract using LC-MS/MS.

The labeled standard would correct for any analyte loss during the complex extraction process and mitigate matrix effects, enabling the accurate measurement of ATS concentrations in the environment. clearsynth.com

Development of Novel Analytical Techniques and Platforms Incorporating Deuterated Standards

The availability of high-purity deuterated standards like Phentermine-d5 (CRM) is a driving force behind the development and refinement of novel analytical techniques. researchgate.net These standards are fundamental to pushing the boundaries of sensitivity, specificity, and throughput in analytical science.

One area of advancement is the development of more sophisticated calibration models. In high-concentration samples, the natural isotopic abundance of the analyte can sometimes contribute to the signal of the deuterated internal standard, leading to non-linear calibration curves and biased results. Advanced analytical approaches now use nonlinear fitting functions to correct for this isotopic "cross-talk," resulting in more accurate quantification. nih.gov

Furthermore, deuterated standards are central to the creation of high-throughput methods capable of analyzing dozens of psychoactive substances in a single run. lcms.cz Developing these multiplexed assays requires careful selection of internal standards to ensure there is no chromatographic or mass-spectrometric interference. The reliability of CRMs allows method developers to build robust and efficient platforms for large-scale screening in clinical and forensic toxicology. restek.com As analytical instrumentation evolves, offering greater speed and resolution, the role of well-characterized deuterated standards like Phentermine-d5 will continue to be indispensable for method validation and routine quality control. controllab.com

Q & A

Q. What is the role of Phentermine-d5 (hydrochloride) (CRM) in ensuring analytical accuracy for pharmacokinetic studies?

Phentermine-d5 (hydrochloride) (CRM) serves as a deuterated internal standard in quantitative LC-MS and GC-MS analyses. It corrects for matrix effects, ionization variability, and instrument drift by providing a stable isotopic reference with near-identical physicochemical properties to the target analyte. Methodological implementation involves spiking known concentrations into calibration curves and quality control samples to validate linearity, precision, and recovery rates (e.g., RSD <15%) .

Q. How should researchers validate analytical methods using Phentermine-d5 (hydrochloride) (CRM)?

Method validation requires assessing specificity, linearity (R² ≥0.99), accuracy (80–120% recovery), precision (intra-day/inter-day CV ≤15%), and limits of quantification (LOQ). Cross-validate using orthogonal techniques like NMR or HRMS to confirm structural integrity. Document metadata rigorously, including instrument parameters, sample preparation steps, and environmental conditions, to comply with FAIR data principles .

Q. What are the critical storage and handling protocols for Phentermine-d5 (hydrochloride) (CRM) to maintain stability?

Store lyophilized CRM at –20°C in airtight, light-protected vials. For stock solutions, use inert solvents (e.g., methanol or acetonitrile) and aliquot to minimize freeze-thaw cycles. Validate stability under intended storage conditions via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantitation data when using Phentermine-d5 (hydrochloride) (CRM) across laboratories?

Discrepancies often arise from variations in matrix effects, ionization suppression, or CRM degradation. Mitigate by:

  • Standardizing sample preparation (e.g., SPE protocols).
  • Cross-calibrating instruments using traceable reference materials.
  • Performing inter-laboratory ring trials with shared CRM batches.
  • Applying multivariate statistical analysis (e.g., PCA) to identify outlier variables .

Q. What experimental design strategies optimize the use of Phentermine-d5 (hydrochloride) (CRM) in metabolomic studies?

Use a nested factorial design to evaluate CRM performance under varying conditions (pH, temperature, matrix complexity). Include blank matrices to assess background interference and spike-recovery experiments at multiple concentration levels. Employ design-of-experiment (DoE) software to model interactions between variables and identify critical parameters affecting accuracy .

Q. How does Phentermine-d5 (hydrochloride) (CRM) facilitate data reproducibility in longitudinal studies?

By integrating CRM into every analytical batch, researchers control for temporal variability. Use time-series analysis to monitor CRM response trends and adjust for instrument drift. Pair with electronic lab notebooks (ELNs) to automate metadata capture, ensuring adherence to FAIR principles and enabling retrospective audits .

Q. What are the ethical and safety considerations when handling Phentermine-d5 (hydrochloride) (CRM) in preclinical research?

  • Follow OSHA-compliant SDS guidelines: use fume hoods for powder handling, wear PPE (gloves, lab coats), and dispose of waste via certified hazardous material protocols.
  • Document CRM usage in institutional review board (IRB) submissions to ensure compliance with animal/human subject regulations.
  • Validate CRM purity (>98%) via COA review to avoid confounding toxicological outcomes .

Q. How can researchers leverage Phentermine-d5 (hydrochloride) (CRM) to enhance machine learning models in analytical chemistry?

Train algorithms using CRM-calibrated datasets to predict analyte concentrations in complex matrices. Incorporate spectral libraries (e.g., mzML/MassBank formats) tagged with CRM metadata to improve model generalizability. Validate against external datasets using k-fold cross-validation to assess robustness .

Methodological Resources

  • Data Management : Use repositories like Chemotion or RADAR4Chem for CRM-related datasets, ensuring metadata includes batch numbers, storage conditions, and validation parameters .
  • Instrumentation : Reference ASTM E2857 for internal standard preparation guidelines and ISO/IEC 17025 for CRM traceability requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.